6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Biological Activity
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 155.15 g/mol. The compound's structure can be illustrated as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and receptor interactions through hydrogen bonding and π-stacking due to its aromatic nature .
Biological Activities
Research indicates that pyrimidine derivatives exhibit a range of biological activities. Below are some notable effects associated with this compound:
- Antioxidant Properties : Studies have shown that compounds similar to this pyrimidine derivative exhibit significant antioxidant activity in assays such as ABTS and DPPH radical scavenging tests.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens, although detailed studies are required to confirm efficacy and mechanisms .
- Pharmacological Applications : This compound serves as an intermediate in the synthesis of istradefylline, a medication used for treating Parkinson's disease. Its structural characteristics may lead to the development of other therapeutic agents targeting neurological disorders.
Data Table: Biological Activities of Related Compounds
Compound Name | CAS Number | Notable Properties | Biological Activity |
---|---|---|---|
This compound | 603026 | Diethyl substitution at positions 1 and 3 | Antioxidant; potential drug candidate |
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6642-31-5 | Dimethyl substitution | Antiviral activity |
6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Not listed | Methyl substitution at position 1 | Lower toxicity; potential applications |
Case Studies
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. For instance:
- Study on Antioxidant Activity : A research article demonstrated that synthesized pyrimidines exhibited antioxidant capabilities comparable to ascorbic acid. This suggests that modifications to the pyrimidine structure could enhance its therapeutic potential.
- Pharmacological Research : An investigation into the synthesis pathways for istradefylline revealed that intermediates like this compound play crucial roles in developing effective treatments for neurodegenerative diseases.
Properties
IUPAC Name |
6-amino-1,3-diethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWOBMDJKQYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345255 | |
Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41740-15-2 | |
Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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